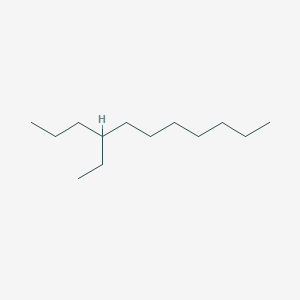
4-Ethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylundecane is a hydrocarbon compound with a chemical formula of C12H26. It is a colorless liquid with a faint odor and is commonly used in the chemical industry as a solvent. In recent years, 4-Ethylundecane has gained attention for its potential use in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-Ethylundecane is not well understood. However, it is believed to act as a nonpolar solvent, which allows it to dissolve nonpolar compounds such as lipids and oils.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 4-Ethylundecane. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethylundecane in laboratory experiments is its high purity, which allows for accurate and reproducible results. However, its low solubility in water can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 4-Ethylundecane. These include further studies on its mechanism of action, its potential use as a solvent for the extraction of natural products, and its use as a model compound for studying the behavior of hydrocarbons in the environment. Additionally, there is a need for more research on the potential toxicity of 4-Ethylundecane and its effects on human health.
In conclusion, 4-Ethylundecane is a hydrocarbon compound with potential applications in scientific research. Its unique properties make it a valuable tool for studying various phenomena, and further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 4-Ethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid and the reduction of 4-Ethylundec-10-en-1-ol. The former method is commonly used in industrial settings, while the latter is preferred for laboratory research due to its higher purity.
Scientific Research Applications
4-Ethylundecane has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a reagent in organic synthesis, and as a model compound for studying the behavior of hydrocarbons in the environment.
properties
CAS RN |
17312-59-3 |
|---|---|
Product Name |
4-Ethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-12-13(6-3)11-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
MVVIXMNNJWGWHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)CCC |
Canonical SMILES |
CCCCCCCC(CC)CCC |
synonyms |
4-Ethylundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



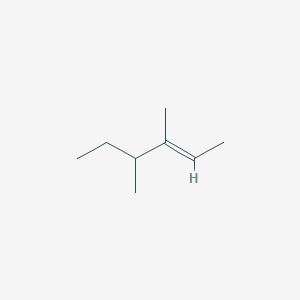
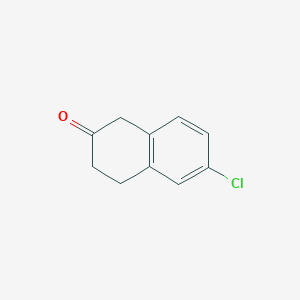
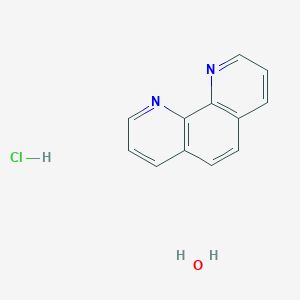
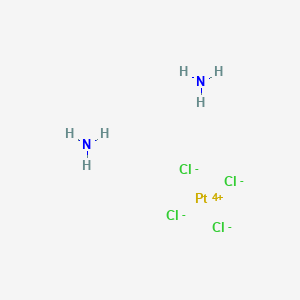
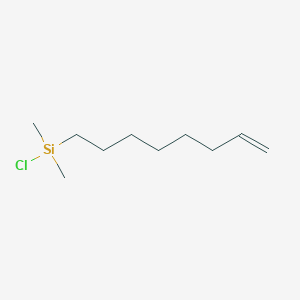
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
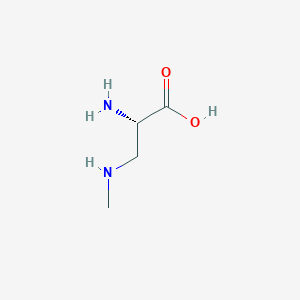
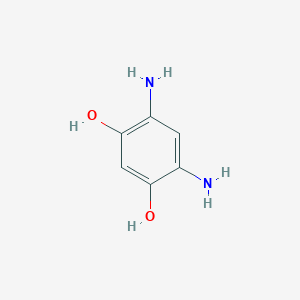

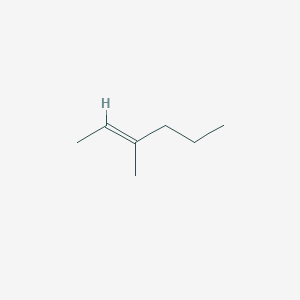
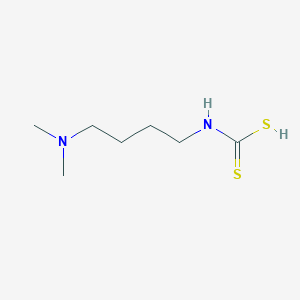

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
